Quipazine maleate is a synthetic chemical compound classified as a heterocyclic compound, specifically a piperazine derivative. It is known for its agonist activity at serotonin (5-HT) receptors in the central nervous system [, , ]. While initially investigated for potential antidepressant properties, its research applications have broadened to explore its effects on neurotransmission and its use as a pharmacological tool in various animal models [, , , , ].
Quipazine maleate is synthesized through a straightforward chemical reaction involving 2-chloroquinoline and piperazine. The reaction typically proceeds under specific conditions that favor the formation of the desired product:
This synthesis method allows for the production of quipazine maleate in sufficient quantities for research purposes .
The molecular structure of quipazine maleate features a piperazine ring attached to a quinoline moiety. This structural configuration is significant for its pharmacological activity:
The three-dimensional conformation of quipazine maleate allows it to fit into the binding sites of these receptors, facilitating its agonistic effects .
Quipazine maleate participates in several chemical reactions relevant to its pharmacological profile:
The mechanism by which quipazine maleate exerts its effects primarily involves its action on serotonin receptors:
Quipazine maleate has several scientific applications:
Quipazine maleate (CAS 5786-68-5) is the maleate salt of quipazine, chemically designated as 2-(1-piperazinyl)quinoline. Its molecular formula is C₁₃H₁₅N₃·C₄H₄O₄, with a molar mass of 329.35 g/mol. The compound features a quinoline ring linked to a piperazine moiety via a nitrogen-carbon bond, classifying it as an arylpiperazine derivative [1] [7]. This structural framework is shared with compounds like 1-(2-naphthyl)piperazine (2-NP) and 1-(1-naphthyl)piperazine (1-NP), though quipazine’s quinoline core imparts distinct electronic properties [1] [9]. The maleate salt enhances solubility and stability, facilitating laboratory use.
Quipazine is synthesized through nucleophilic substitution, where 2-chloroquinoline reacts with piperazine under controlled conditions [1]. Its structure adheres to the minimal pharmacophore for serotonin receptor engagement: a protonatable nitrogen connected by a two-atom chain to an aromatic system. This allows conformational flexibility for interacting with multiple serotonin receptor subtypes [9].
Table 1: Structural Characteristics of Quipazine Maleate
Property | Description |
---|---|
IUPAC Name | (2Z)-But-2-enedioic acid; 2-piperazin-1-ylquinoline |
Molecular Formula | C₁₇H₁₉N₃O₄ |
Core Structure | Quinoline-piperazine hybrid |
Aromatic System | Quinoline (bicyclic heterocycle) |
Aliphatic Chain | Piperazine (flexible diamine ring) |
Key Analogues | 6-Nitroquipazine, 2-NP, 1-NP |
Quipazine was first synthesized in 1966 and initially investigated as a potential antidepressant due to its serotonergic activity [1] [5]. Early studies in the 1970s revealed its ability to induce serotonin-like behavioral effects, including hyperactivity in rodents and emesis in primates [1] [8]. By 1977, animal studies documented psychedelic-like responses, such as head-twitch behavior (HTR) in rodents—a signature effect of 5-HT₂ₐ receptor agonists like LSD [1] [9]. Despite promising neurochemical properties, development for clinical use was abandoned due to severe gastrointestinal side effects (nausea, vomiting) mediated by 5-HT₃ receptor activation [1] [4].
A pivotal 1994 hypothesis proposed that co-administration with 5-HT₃ antagonists (e.g., ondansetron) could mitigate these side effects. This was validated in 2007 when an anonymous report described a "full psychedelic response" in humans using quipazine-ondansetron combination [1] [2]. Concurrently, research shifted toward structural analogues to enhance 5-HT₂ₐ selectivity and reduce off-target activity [1] [9].
Quipazine emerged as a critical tool for probing serotonin receptor subtypes and their downstream effects. It exhibits complex polypharmacology:
Table 2: Receptor Binding Profile of Quipazine
Receptor/Target | Affinity (Kᵢ, nM) | Activity | Functional Outcome |
---|---|---|---|
5-HT₃ | 1.23–4.0 | Agonist (EC₅₀ = 1.0 nM) | Emesis, GI distress, anxiety |
5-HT₂ₐ | 59–2,780 | Partial agonist (Eₘₐₓ = 62–71%) | Head-twitch response, psychedelic-like effects |
5-HT₂B | 49–178 | Weak partial agonist (Eₘₐₓ = 17%) | Cardiovascular effects |
5-HT₂C | 54–1,344 | Partial agonist (Eₘₐₓ = 57–69%) | Locomotor modulation |
SERT | 30–143 | Inhibitor | Increased synaptic serotonin |
Quipazine’s effects on dopamine systems remain controversial. While initially classified as a "pure" serotonergic agent, studies in the 1980s demonstrated dose-dependent induction of stereotyped behaviors (e.g., grooming, sniffing) in rats. These behaviors were blocked by haloperidol (a D₂ antagonist) but not methysergide (5-HT₂ antagonist), implicating striatal dopamine pathways [2] [8]. Microinjection into the nucleus accumbens septi (NAS) increased locomotion via DA receptors, further supporting dopaminergic crosstalk [8]. Quipazine also modulates neuroendocrine dopamine: it reduces LH secretion and increases prolactin by inhibiting dopamine release in the median eminence [4].
In psychedelic research, quipazine’s 5-HT₂ₐ agonism induces canonical effects:
Notably, quipazine is a "false positive" in rodent models of hallucination, as it produces LSD-like behaviors without consistent psychedelic effects in humans—highlighting limitations in cross-species translation [5]. Its unique scaffold expands the structural diversity of 5-HT₂ₐ agonists beyond classical phenethylamines/tryptamines, informing design of non-canonical psychedelics [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: